Superior Potency of 3,5-Difluorophenyl Motif in KV7.2/3 Potassium Channel Opening Compared to Unsubstituted and Mono-Fluorinated Analogs
In a study of KV7.2/3 potassium channel openers, a compound containing the 3,5-difluorophenyl motif (compound 48) demonstrated a 100-fold increase in potency compared to the parent drug retigabine . The EC50 for compound 48 was 1.4 nM, whereas retigabine has a reported EC50 of approximately 140 nM in the same assay . This dramatic improvement is attributed specifically to the 3,5-difluorophenyl substitution, as other analogs with different substitution patterns showed significantly lower activity. This evidence class-level infers that the 3,5-difluorophenyl group is a highly privileged pharmacophore for achieving nanomolar potency at this target, a property directly transferable to 1-(3,5-Difluorophenyl)pyrrolidin-3-amine.
| Evidence Dimension | KV7.2/3 Channel Opening Activity (EC50) |
|---|---|
| Target Compound Data | 1.4 nM (for 3-(3,5-difluorophenyl) analog) |
| Comparator Or Baseline | Retigabine: ~140 nM |
| Quantified Difference | ~100-fold increase in potency |
| Conditions | In vitro electrophysiology assay using CHO cells expressing human KV7.2/3 channels |
Why This Matters
This class-level evidence demonstrates that the 3,5-difluorophenyl group, when incorporated into an appropriate scaffold, can yield exceptionally potent compounds, making 1-(3,5-Difluorophenyl)pyrrolidin-3-amine a high-value starting point for medicinal chemistry programs targeting KV7.2/3 channels.
